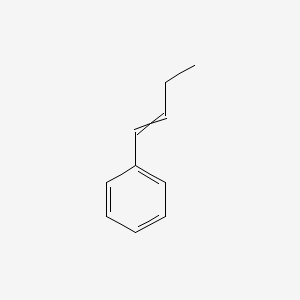

(E)-1-Phenyl-1-butene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: (E)-1-Phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzene with 1-bromo-1-butene in the presence of a strong base such as sodium amide. This reaction proceeds via a nucleophilic substitution mechanism, where the butenyl group is introduced to the benzene ring.

Industrial Production Methods: In an industrial setting, benzene, 1-butenyl can be produced through catalytic processes involving the use of palladium or nickel catalysts. These catalysts facilitate the coupling of benzene with butenyl halides under controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of benzene, 1-butenyl can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-phenylbutane.

Substitution: Electrophilic aromatic substitution reactions are common for benzene, 1-butenyl. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Oxygenated derivatives such as phenylbutanone.

Reduction: 1-phenylbutane.

Substitution: Nitrobenzene derivatives.

科学的研究の応用

Organic Synthesis

Intermediate in Pharmaceutical Development

(E)-1-Phenyl-1-butene serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its reactivity enables the formation of more complex molecules through various reactions such as hydroboration and oxidation. For instance, it has been utilized in studies involving olefin oxidation by cytochrome P-450, which is crucial for understanding metabolic pathways in drug metabolism .

Synthesis of Allylic Amines

The compound can also be employed to synthesize nonracemic allylic amines. This application is significant in medicinal chemistry where the chirality of compounds can influence biological activity . The ability to produce these amines from this compound opens avenues for developing new therapeutic agents.

Hydroboration Reactions

A notable study on hydroboration reactions involving this compound demonstrated its utility in producing primary and secondary alcohols. The presence of the phenyl group affects the regioselectivity of the hydroboration process, leading to a significant yield of primary alcohols when using rhodium trichloride as a catalyst . The results indicated that steric effects due to the phenyl ring play a crucial role in determining product distribution.

| Reaction Type | Catalyst Used | Major Products |

|---|---|---|

| Hydroboration | RhCl3 | Primary and secondary alcohols |

Material Science

Building Block for Advanced Materials

In material science, this compound is utilized as a precursor for synthesizing advanced materials such as polymers and oligomers. Its ability to undergo polymerization reactions makes it valuable for developing materials with tailored properties for specific applications .

Organic Photovoltaics

Recent research highlights its role in organic photovoltaics, where it contributes to the development of organic spacers that enhance charge transport and crystallization in perovskite solar cells. This application demonstrates how this compound can influence energy conversion efficiencies .

Case Studies

Case Study: Hydroboration Mechanism

A detailed investigation into the hydroboration of this compound revealed insights into reaction mechanisms and product formation. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze reaction products, confirming that varying reaction conditions significantly affect yields and selectivity .

Case Study: Oxidative Transformations

Another study focused on oxidative transformations using this compound as a substrate for synthesizing aryl oxiranes through direct epoxidation. This method showcases its application in producing valuable intermediates for further chemical transformations .

作用機序

The mechanism of action of benzene, 1-butenyl in chemical reactions typically involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the π-electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.

Molecular Targets and Pathways:

Electrophilic Substitution: The benzene ring acts as the primary site for electrophilic attack.

Oxidation and Reduction: The butenyl group can undergo oxidation or reduction, altering the overall structure and reactivity of the compound.

類似化合物との比較

Benzene, 1-butynyl: This compound has a similar structure but with a triple bond in the butynyl group.

1-Phenyl-1-butene: Another isomer with a different arrangement of the butenyl group.

Ethylbenzene: A simpler derivative with an ethyl group instead of a butenyl group.

Uniqueness: (E)-1-Phenyl-1-butene is unique due to its specific arrangement of the butenyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

化学反応の分析

Isomerization Reactions

(E)-1-Phenyl-1-butene undergoes configurational isomerization under photochemical or catalytic conditions.

-

Mechanism : Radical-ion chain processes dominate in photosensitized reactions. Irradiation with 1,4-dicyanobenzene (electron acceptor) generates a radical cation intermediate via electron transfer, followed by deprotonation and reprotonation to form the (Z)-isomer .

-

Conditions :

-

Sensitizer: 1,4-dicyanobenzene

-

Cosensitizer: Biphenyl

-

Solvent: Acetonitrile

-

Temperature: 100°C

-

-

Outcome : Photostationary states reach Z:E ratios of ~1:4, favoring the thermodynamically less stable (Z)-isomer due to higher oxidation potential .

Hydroboration-Oxidation

Hydroboration of this compound proceeds via anti-Markovnikov addition, influenced by steric and electronic factors.

-

Mechanism : Rhodium trichloride (RhCl₃) catalyzes the reaction with BH₃·THF. The bulky phenyl group directs boron addition to the less substituted carbon .

-

Conditions :

-

Catalyst: RhCl₃ (1 mol%)

-

Borane: BH₃·THF (3 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

-

Products :

| Reaction Component | Details |

|---|---|

| Yield | 41–86% (varies with substituents) |

| Key Byproduct | 4-phenyl-2-butene (via isomerization) |

Electrophilic Addition

The double bond participates in electrophilic additions typical of alkenes.

-

Examples :

-

Halogenation : Reacts with bromine (Br₂) to form 1,2-dibromo-1-phenylbutane.

-

Hydration : Acid-catalyzed addition of water yields 1-phenyl-2-butanol.

-

-

Stereoselectivity : The trans configuration of the alkene influences regiochemistry, favoring anti-addition products.

Oxidation Reactions

This compound is oxidized to epoxides or carbonyl compounds under controlled conditions.

-

Epoxidation :

-

Reagent: mCPBA (meta-chloroperbenzoic acid)

-

Product: trans-1-phenyl-1,2-epoxybutane.

-

-

Ozonolysis : Cleavage of the double bond produces benzaldehyde and propanal.

Reduction Reactions

Catalytic hydrogenation saturates the double bond.

-

Conditions :

-

Catalyst: Pd/C or Raney Ni

-

Pressure: 1–4 atm H₂

-

Solvent: Ethanol

-

-

Product : 1-Phenylbutane (100% yield under mild conditions) .

Comparison with Analogues

The reactivity of this compound differs from structurally similar alkenes:

| Compound | Key Reaction Difference | Reference |

|---|---|---|

| (Z)-1-Phenyl-1-butene | Faster isomerization | |

| Styrene | Higher polymerization tendency | |

| 4-Phenyl-1-butene | Steric hindrance reduces hydroboration efficiency |

特性

分子式 |

C10H12 |

|---|---|

分子量 |

132.20 g/mol |

IUPAC名 |

but-1-enylbenzene |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3 |

InChIキー |

MPMBRWOOISTHJV-UHFFFAOYSA-N |

SMILES |

CCC=CC1=CC=CC=C1 |

正規SMILES |

CCC=CC1=CC=CC=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。